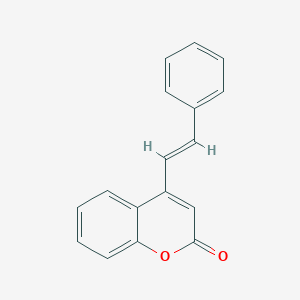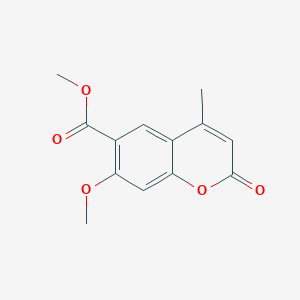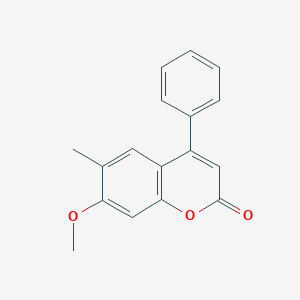
2,4-Bis(2,6-dimethylphenylimino)pentane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Bis(2,6-dimethylphenylimino)pentane, commonly known as "BMP," is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. BMP belongs to the family of Schiff bases and is widely used in various fields, including chemistry, biology, and medicine.
Mecanismo De Acción
The mechanism of action of BMP is not fully understood. However, it has been suggested that BMP induces apoptosis in cancer cells by activating the caspase pathway. Caspases are a family of proteases that play a crucial role in the process of apoptosis. BMP has been shown to activate caspase-3 and caspase-9, which are key enzymes in the caspase pathway. Moreover, BMP has been shown to induce the release of cytochrome c from the mitochondria, which activates the caspase pathway.
Biochemical and Physiological Effects:
BMP has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that BMP inhibits the growth of cancer cells and induces apoptosis. Moreover, BMP has been shown to exhibit antioxidant properties, which can protect cells from oxidative stress. In animal studies, BMP has been shown to reduce the growth of tumors and improve survival rates in mice with cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of BMP is its excellent catalytic activity in various reactions. Moreover, BMP has been shown to exhibit anticancer properties, which can be useful in the development of new cancer therapies. However, BMP has some limitations for lab experiments. BMP is a highly reactive compound and can easily decompose under certain conditions. Moreover, BMP is not very soluble in water, which can limit its use in aqueous solutions.
Direcciones Futuras
BMP has great potential for future research in various fields. In chemistry, BMP can be used as a ligand for metal complexes, and further studies can be conducted to explore its catalytic activity in various reactions. In biology, BMP can be further studied for its potential anticancer properties. Moreover, BMP can be used as a starting material for the synthesis of new compounds with improved properties. Further studies can be conducted to explore the potential applications of BMP in other fields, such as materials science and nanotechnology.
Conclusion:
In conclusion, BMP is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. BMP has been extensively studied for its potential applications in various fields, including chemistry, biology, and medicine. BMP has been shown to exhibit excellent catalytic activity in various reactions and potential anticancer properties. Moreover, BMP has been shown to exhibit various biochemical and physiological effects. Further studies can be conducted to explore the potential applications of BMP in various fields.
Métodos De Síntesis
BMP can be synthesized by the reaction of 2,6-dimethylaniline with 2,4-pentanedione in the presence of an acid catalyst. The reaction yields a yellow crystalline product that can be purified by recrystallization. The chemical structure of BMP can be confirmed by various spectroscopic methods, including nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy.
Aplicaciones Científicas De Investigación
BMP has been extensively studied for its potential applications in various fields. In chemistry, BMP has been used as a ligand for metal complexes, and it has been shown to exhibit excellent catalytic activity in various reactions. In biology, BMP has been studied for its potential anticancer properties. BMP has been shown to induce apoptosis in cancer cells by activating the caspase pathway. Moreover, BMP has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and liver cancer.
Propiedades
Nombre del producto |
2,4-Bis(2,6-dimethylphenylimino)pentane |
|---|---|
Fórmula molecular |
C21H26N2 |
Peso molecular |
306.4 g/mol |
Nombre IUPAC |
2-N,4-N-bis(2,6-dimethylphenyl)pentane-2,4-diimine |
InChI |
InChI=1S/C21H26N2/c1-14-9-7-10-15(2)20(14)22-18(5)13-19(6)23-21-16(3)11-8-12-17(21)4/h7-12H,13H2,1-6H3 |
Clave InChI |
CEMJTVILRPHFPF-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)C)N=C(C)CC(=NC2=C(C=CC=C2C)C)C |
SMILES canónico |
CC1=C(C(=CC=C1)C)N=C(C)CC(=NC2=C(C=CC=C2C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(9E)-9-(4-chlorobenzylidene)-5-(4-chlorophenyl)-6,7,8,9-tetrahydro-5H-[1,3]thiazolo[2,3-b]quinazolin-3(2H)-one](/img/structure/B287821.png)
![3',3'-Dimethyl-1'-octadecylspiro[chromene-2,2'-indole]-6-carbaldehyde](/img/structure/B287823.png)
![N-(4-methoxyphenyl)-2-[(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)carbonyl]hydrazinecarbothioamide](/img/structure/B287824.png)
![N-(2-methoxyphenyl)-2-[(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)carbonyl]hydrazinecarbothioamide](/img/structure/B287825.png)
![N-(2-methylphenyl)-2-[(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)carbonyl]hydrazinecarbothioamide](/img/structure/B287826.png)
![N-(4-methylphenyl)-2-[(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)carbonyl]hydrazinecarbothioamide](/img/structure/B287827.png)
![4-{2-[4-(dimethylamino)phenyl]vinyl}-2H-chromen-2-one](/img/structure/B287829.png)

![4-Phenylbenzo[g]chromen-2-one](/img/structure/B287833.png)


![8,9-dihydro-7H-pyrimido[4',5':4,5][1,3]thiazolo[3,2-a]pyrimidine-2,4(1H,3H)-dione](/img/structure/B287840.png)
![2'-methyl-3,4-dihydrospiro(2H-[1,3]thiazolo[3,2-b][1,2,4,5]tetraazine-3,1'-cyclohexane)-6(7H)-one](/img/structure/B287841.png)
![2,6-Bis(4-bromophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazole](/img/structure/B287843.png)